ML355

Description

12-Lipoxygenase Inhibitor VLX-1005 is a selective small molecule inhibitor of 12-lipoxygenase (12-LOX), with potential anti-platelet and anti-thrombotic activities. Upon intravenous administration, 12-LOX inhibitor VLX-1005 inhibits platelet 12-LOX. This modulates Fc gamma receptor IIa (FcgRIIa; CD32a) signaling, inhibits FcgRIIa-mediated platelet activation and aggregation, and reduces thrombus formation. The activation of the FcgRIIa receptor plays an important role in immune-mediated thrombosis, such as heparin-induced thrombocytopenia (HIT). 12-LOX, an enzyme expressed in platelets, regulates FcgRIIa activity in the platelet.

VLX-1005 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

12-Lipoxygenase inhibito

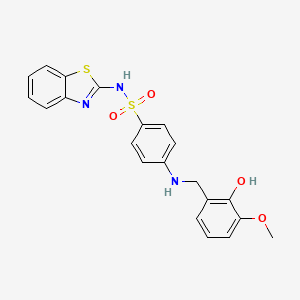

Structure

3D Structure

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHBVKBNNRYMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532593-30-8 | |

| Record name | VLX-1005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VLX-1005 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. The synthesis involves a two-step process commencing with the formation of a key sulfonamide intermediate, followed by a reductive amination to yield the final product. This document outlines the experimental protocols, relevant chemical data, and visual representations of the reaction pathways.

Proposed Synthesis Pathway

The synthesis of the target compound is proposed to proceed via two sequential reactions:

-

Synthesis of the Intermediate: Formation of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.

-

Reductive Amination: Reaction of the intermediate with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to yield the final product.

A schematic of the overall synthesis is presented below.

Caption: Proposed two-step synthesis pathway.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide | C₁₅H₁₃N₃O₃S₂ | 363.41 | ~88% | 142-144 |

| 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide | C₁₃H₁₁N₃O₂S₂ | 321.38 | ~79% | 202-204 |

| N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (Final Product) | C₂₁H₁₉N₃O₄S₂ | 457.53 | N/A | N/A |

Experimental Protocols

Synthesis of 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (Intermediate)

This procedure involves two stages: the synthesis of the acetyl-protected intermediate followed by deprotection.

Stage 1: Synthesis of 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (10 mmol) in pyridine (20 mL).

-

Addition of Reagent: To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (11 mmol) portion-wise while maintaining the temperature below 40°C.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Workup: Pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from an appropriate solvent such as ethanol to obtain pure 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.[1]

Stage 2: Hydrolysis to 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

-

Reaction Setup: Suspend the 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (8 mmol) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction: Reflux the mixture for 2-3 hours.

-

Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: Filter the precipitate, wash with water, and dry to yield 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.[1]

Proposed Synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide (Final Product)

This protocol is based on general procedures for reductive amination.

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide (5 mmol) and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (5.5 mmol) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (6 mmol), portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the final product.

Visualization of the Reductive Amination Mechanism

The reductive amination proceeds through the initial formation of an imine, which is then reduced to the corresponding amine.

Caption: Mechanism of Reductive Amination.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Disclaimer: As of this writing, there is no publicly available scientific literature that specifically details the mechanism of action, biological targets, or quantitative data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. Consequently, this guide infers potential mechanisms of action based on the well-documented biological activities of structurally related 2-aminobenzothiazole and sulfonamide derivatives. The information presented herein is intended for research and drug development professionals as a theoretical framework for investigating this specific compound.

Introduction to the Benzothiazole-Sulfonamide Scaffold

The N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide molecule combines three key pharmacophores: a benzothiazole ring, a sulfonamide group, and a substituted phenolic moiety. This amalgamation of functional groups suggests a potential for multifaceted biological activity. Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The sulfonamide group is a well-established pharmacophore, famously associated with antibacterial drugs that inhibit folate synthesis, and more recently, with inhibitors of other enzymes like carbonic anhydrases and kinases.

Potential Mechanisms of Action

Given the structural motifs present in the molecule, several plausible mechanisms of action can be hypothesized. These are primarily categorized into antibacterial, anticancer, and enzyme inhibition activities.

Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The sulfonamide moiety is a strong indicator of potential antibacterial properties. Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4] Bacteria synthesize folic acid de novo, and this pathway is essential for the production of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamide-containing drugs can block the synthesis of dihydrofolic acid, leading to bacteriostasis.[3] It is therefore highly probable that N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide could exhibit antibacterial activity through this mechanism.

Anticancer Activity through Kinase Inhibition

The 2-aminobenzothiazole scaffold has been identified in numerous compounds with potent anticancer activity. These derivatives have been reported to target a variety of protein kinases involved in cancer cell proliferation and survival.[1][5] Potential kinase targets for this class of compounds include:

-

PI3K/Akt/mTOR Pathway: Several studies have shown that 2-aminobenzothiazole derivatives can inhibit key components of this critical signaling pathway, such as PI3Kγ, Akt, and mTOR.[1][5] Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival.

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[1][5]

-

Epidermal Growth Factor Receptor (EGFR): Some benzothiazole derivatives have been shown to suppress EGFR, a receptor tyrosine kinase often overexpressed in cancer.[1][5]

The specific kinase inhibition profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide would need to be determined experimentally.

Carbonic Anhydrase Inhibition

Certain benzothiazole sulfonamides have been designed and synthesized as potent inhibitors of carbonic anhydrases (CAs), particularly isoforms I, II, IX, and XII.[6] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The sulfonamide group can coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.[6] Given the presence of the sulfonamide group, this represents another plausible mechanism of action.

Quantitative Data Summary

As no specific data exists for the requested compound, the following table presents example quantitative data for structurally related 2-aminobenzothiazole sulfonamide derivatives from the literature to illustrate the type of data that would be generated in its evaluation. This data does not apply to N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

| Compound Class | Target | Assay Type | Measurement | Value | Reference |

| Benzothiazole-6-sulfonamides | Carbonic Anhydrase II | Enzyme Inhibition | Kᵢ | 0.1 - 10 µM | [6] |

| 2-Aminobenzothiazole Derivatives | PI3Kγ | Enzyme Inhibition | % Inhibition @ 100 µM | 47-48% | [5] |

| 2-Aminobenzothiazole Derivatives | A549 Cancer Cell Line | Cytotoxicity | IC₅₀ | 22 - 61 µM | [5] |

| N-benzothiazol-2-yl benzamides | Glucokinase (GK) | Enzyme Activation | Fold Activation | 1.3 - 2.0 | [7] |

Experimental Protocols

To elucidate the mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, a series of in vitro and cellular assays would be required. Below are generalized protocols for key experiments based on methodologies cited for similar compounds.

General Experimental Workflow

DHPS Inhibition Assay

A spectrophotometric assay can be used to measure the inhibition of DHPS. The assay couples the production of pyrophosphate (PPi) from the DHPS-catalyzed reaction to the oxidation of NADH.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, PABA, and dihydropteridine pyrophosphate.

-

Enzyme and Inhibitor Incubation: Add DHPS enzyme and varying concentrations of the test compound to the reaction mixture.

-

Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm due to NADH oxidation in a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay

Commercially available kinase assay kits are often used for determining kinase inhibition. A common format is a fluorescence-based assay.

-

Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.

-

Compound Incubation: Add varying concentrations of the test compound to the wells of a microplate, followed by the kinase.

-

Reaction Initiation: Initiate the reaction by adding the substrate and ATP.

-

Detection: After a set incubation period, add a detection reagent that produces a fluorescent signal proportional to the amount of phosphorylated substrate.

-

Data Analysis: Measure the fluorescence and calculate the IC₅₀ value.

Cancer Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

While specific data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is not yet available, its chemical structure strongly suggests potential as a biologically active agent. Based on extensive research on related benzothiazole and sulfonamide compounds, the most probable mechanisms of action include antibacterial activity through DHPS inhibition, anticancer activity via inhibition of key signaling kinases, and/or inhibition of carbonic anhydrases. The experimental workflows outlined in this guide provide a roadmap for the systematic evaluation of this compound to uncover its precise mechanism of action and therapeutic potential. Further research is warranted to synthesize and test this compound to validate these hypotheses.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

Biological activity of benzothiazole sulfonamide derivatives

An In-depth Technical Guide on the Biological Activity of Benzothiazole Sulfonamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives. When combined with a sulfonamide moiety, the resulting benzothiazole sulfonamide derivatives exhibit a wide spectrum of biological actions, including potent enzyme inhibition, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows to support further research and drug development in this area.

Enzyme Inhibition Activity

Benzothiazole sulfonamides are renowned for their potent inhibition of several key enzymes, most notably Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS).

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2][3] Benzothiazole sulfonamides, sharing structural similarities with clinically used CA inhibitors like acetazolamide, are effective zinc-binding inhibitors of various CA isoforms.[2][4]

Quantitative Data for Carbonic Anhydrase Inhibition

The inhibitory potency is typically expressed by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

| Compound/Series | Target Isoform(s) | Kᵢ Values (nM) | IC₅₀ Values (µM) | Reference |

| Secondary Sulfonamides (1-10) | hCA I | 52 - 971 | 0.092 - 1.711 | [2][5] |

| Secondary Sulfonamides (1-10) | hCA II | 25 - 682 | 0.076 - 0.891 | [2][5] |

| Benzo[d]thiazole-5/6-sulfonamides | hCA VII | 0.8 - 92.3 | - | [4] |

| Benzo[d]thiazole-5/6-sulfonamides | hCA IX | 3.7 - 295.6 | - | [4] |

| SLC-0111 Analogues (8a-c, 10, 12) | hCA IX | 16.4 - 65.3 (nM) | - | [1] |

| SLC-0111 Analogues (8a-c, 10, 12) | hCA XII | 29.3 - 57.5 (nM) | - | [1] |

| Cyclic Guanidine Series (6a-c, 7a-c) | hCA II | 37.6 - 577.6 (nM) | - | [3] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric method to determine the esterase activity of a CA enzyme and its inhibition.

-

Reagent Preparation :

-

Prepare an Assay Buffer (e.g., 10 mM Tris-SO₄, pH 7.6).

-

Dissolve the purified CA enzyme in the assay buffer to a final concentration of 1-2 mg/mL.

-

Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a solvent like acetonitrile.

-

Prepare stock solutions of test benzothiazole sulfonamide inhibitors and a standard inhibitor (e.g., Acetazolamide) in DMSO.

-

-

-

Add 95 µL of Assay Buffer to the wells of a 96-well microplate.

-

Add 2 µL of the test inhibitor solution at various concentrations to the sample wells. Add 2 µL of DMSO to the control wells and 2 µL of the standard inhibitor to the positive control wells.

-

Add 5 µL of the CA enzyme solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 100 µL of the NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

-

-

Data Analysis :

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Kᵢ values can be determined using the Cheng-Prusoff equation or by constructing Lineweaver-Burk plots from initial velocity data at different substrate and inhibitor concentrations.

-

Visualization: General Mechanism of Competitive Enzyme Inhibition

Caption: Competitive inhibition of enzyme activity by an inhibitor molecule.

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides exert their antibacterial effect by inhibiting DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[8][9] They act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA).[8] Benzothiazole sulfonamides have been developed as novel DHPS inhibitors to combat bacterial resistance.[8][10]

Quantitative Data for DHPS Inhibition

| Compound/Series | IC₅₀ (µg/mL) | Note | Reference |

| Pyrazolone-bearing (16a) | 11.17 | - | [8] |

| Pyrazolone-bearing (16b) | 7.85 | Comparable to sulfadiazine (7.13 µg/mL) | [8] |

| Pyrazolone-bearing (16c) | 11.03 | - | [8] |

| Benzylidine-bearing (14b) | 16.76 | - | [8] |

| Benzylidine-bearing (14c) | 26.14 | - | [8] |

Anticancer Activity

Benzothiazole derivatives, including sulfonamides, have demonstrated significant potential as anticancer agents.[11][12] Their mechanisms of action often involve the induction of apoptosis and the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[13][14]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Its abnormal activation is a hallmark of many cancers, making it a prime target for drug development.[15][17] Several benzothiazole sulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[18]

Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-target inhibitors.

Induction of Apoptosis

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[13] One novel benzothiazole derivative, PB11, was shown to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells with IC₅₀ values below 50 nM.[14] This process was associated with the upregulation of caspase-3 and cytochrome-c and the downregulation of PI3K and Akt, confirming the link between pathway inhibition and apoptosis induction.[14]

Experimental Protocol: MTT Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Culture :

-

Culture human cancer cell lines (e.g., A431, A549) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.[11]

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of the benzothiazole sulfonamide compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement :

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

-

Antimicrobial Activity

Benzothiazole sulfonamides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][19][20] Their primary mechanism, as discussed, is the inhibition of the DHPS enzyme, which is crucial for bacterial survival.[9]

Quantitative Data for Antimicrobial Activity

| Compound/Series | Bacterial Strain(s) | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | - | [10] |

| Compounds 66b, 66c | Mutant E. coli | 12.5 | - | [10] |

| Piperazine derivatives (144a-c) | Various strains | 2.34 - 18.75 | - | [10] |

| Sulfanilamides | Gram-positive bacteria | 0.3 - 100 | - | [20] |

| Imidazo[2,1-b]thiazole (5b, 5d, 5h) | M. tuberculosis H37Rv | 1.6 | - | [21] |

| Imidazo[2,1-b]thiazole | S. aureus, B. subtilis | 6.25 | - | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation :

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB).[22]

-

Dispense 50 µL of sterile MHB into each well of a 96-well microplate.

-

-

Serial Dilution :

-

Add 50 µL of the compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in wells with decreasing concentrations of the compound.

-

-

Inoculation and Incubation :

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results :

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

-

A colorimetric indicator like resazurin can be added to aid in determining viability.

-

Visualization: Antimicrobial Screening Workflow

Caption: A typical workflow for antimicrobial screening and lead identification.

Conclusion

Benzothiazole sulfonamide derivatives represent a highly versatile and promising class of compounds in drug discovery. Their ability to potently inhibit key enzymes like carbonic anhydrases and DHPS provides a solid foundation for their therapeutic application in diverse diseases, from glaucoma to bacterial infections. Furthermore, their anticancer activity, mediated through the inhibition of critical survival pathways like PI3K/Akt/mTOR and the induction of apoptosis, highlights their potential in oncology. The structured data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore, optimize, and advance these compelling molecules toward clinical application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. cohesionbio.com [cohesionbio.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. karger.com [karger.com]

In Silico Toxicity Prediction of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Overview

Researchers, scientists, and drug development professionals are increasingly leveraging in silico models to predict the toxicological profiles of novel chemical entities, enabling early-stage risk assessment and prioritization of candidates for further development. This guide outlines a theoretical framework for the in silico toxicity prediction of the novel compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Initial literature and database searches for "N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide" did not yield any specific toxicological data or direct mentions of this exact compound. However, information is available for a structurally similar compound, 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide (PubChem CID: 1079729), which can serve as a starting point for building predictive models based on structural analogy.[1] This guide, therefore, presents a generalized workflow and methodologies applicable to the target compound, drawing on established in silico toxicology principles.

Compound Identification and Properties

A crucial first step in any in silico analysis is the accurate representation of the molecule. The canonical SMILES (Simplified Molecular-Input Line-Entry System) for the target compound would be generated and used as the primary input for predictive software. Key physicochemical properties, such as molecular weight, logP (octanol-water partition coefficient), and hydrogen bond donors/acceptors, would be calculated as they are fundamental to predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, which in turn influence its toxicity.[2]

In Silico Toxicity Prediction Workflow

The prediction of potential toxicity involves a multi-pronged approach, utilizing various computational models to assess different toxicological endpoints.

Caption: Workflow for in silico toxicity prediction.

Key Toxicological Endpoints and Prediction Methodologies

A comprehensive in silico toxicity assessment would evaluate a range of critical endpoints.

Genotoxicity

Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a crucial early-stage screen.

-

Methodology: Quantitative Structure-Activity Relationship (QSAR) models are widely used. These models are built from large datasets of compounds with known genotoxicity (e.g., from Ames tests) and correlate structural features with mutagenic potential. Tools like the OECD QSAR Toolbox and commercial software (e.g., DEREK Nexus, Leadscope) would be employed. The process involves:

-

Inputting the SMILES string of the target compound.

-

The software identifies structural alerts (substructures known to be associated with genotoxicity).

-

A statistical model provides a prediction of the likelihood of a positive or negative result in a standard genotoxicity assay.

-

Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition.

-

Methodology: Prediction of hepatotoxicity often involves a combination of approaches:

-

QSAR Models: Similar to genotoxicity, models are trained on data from in vitro (e.g., cytotoxicity in HepG2 cells) and in vivo studies.

-

Molecular Docking: The compound would be docked against key enzymes in the liver (e.g., cytochrome P450 enzymes) to predict potential for metabolic activation into reactive, toxic metabolites. Disruption of bile salt export pump (BSEP) function is another common mechanism for DILI that can be assessed via docking.

-

Cardiotoxicity

Cardiotoxicity, particularly the potential to induce arrhythmias, is a significant safety concern.

-

Methodology: The primary in silico screen for cardiotoxicity is the prediction of hERG (human Ether-à-go-go-Related Gene) channel blockade.

-

Pharmacophore Modeling: A 3D pharmacophore model of the hERG channel binding site is used to screen for compounds with complementary features.

-

QSAR Models: Models are trained on large datasets of compounds with known hERG inhibition (IC50 values).

-

Carcinogenicity

Long-term exposure to certain chemicals can lead to cancer.

-

Methodology: In silico carcinogenicity prediction relies heavily on structural alerts and statistical models based on rodent carcinogenicity data from sources like the Carcinogenic Potency Database (CPDB). The workflow is similar to that for genotoxicity prediction.

ADME Prediction

The absorption, distribution, metabolism, and excretion properties of a compound are critical for understanding its potential for toxicity.[2]

-

Methodology: A variety of in silico models are available to predict key ADME parameters:

-

Solubility: Prediction of aqueous solubility.

-

Permeability: Prediction of intestinal absorption (e.g., Caco-2 permeability) and blood-brain barrier penetration.

-

Metabolism: Prediction of sites of metabolism by cytochrome P450 enzymes.

-

Plasma Protein Binding: Prediction of the extent to which the compound will bind to plasma proteins.

-

Data Presentation

The quantitative outputs from the various predictive models would be summarized in tables for clear comparison and interpretation.

Table 1: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Prediction Method |

| Molecular Weight ( g/mol ) | (Calculated) | - |

| logP | (Predicted) | (e.g., XLOGP3) |

| Aqueous Solubility (logS) | (Predicted) | (e.g., ALOGPS) |

| Caco-2 Permeability (logPapp) | (Predicted) | (e.g., QSAR model) |

| Plasma Protein Binding (%) | (Predicted) | (e.g., QSAR model) |

Table 2: Predicted Toxicological Endpoints

| Endpoint | Prediction | Confidence | Model/Method |

| Ames Mutagenicity | (e.g., Negative) | (e.g., High) | (e.g., DEREK Nexus) |

| Hepatotoxicity Risk | (e.g., Low) | (e.g., Moderate) | (e.g., QSAR model) |

| hERG Blockade (pIC50) | (Predicted Value) | (e.g., High) | (e.g., Pharmacophore) |

| Carcinogenicity | (e.g., Equivocal) | (e.g., Low) | (e.g., Leadscope) |

Signaling Pathways and Experimental Workflows

Visualizing the relationships between the compound, its potential targets, and the resulting toxicological effects is essential for understanding the mechanisms of toxicity.

Caption: Potential mechanism of hepatotoxicity.

Experimental Protocols for Validation

In silico predictions should ideally be followed by targeted in vitro experimental validation.

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of the compound.

-

Methodology:

-

Several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively, are used.

-

The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

-

A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.

-

hERG Patch Clamp Assay

-

Objective: To determine the inhibitory effect of the compound on the hERG potassium channel.

-

Methodology:

-

Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

-

Whole-cell patch-clamp recordings are performed to measure the hERG current.

-

The cells are exposed to increasing concentrations of the test compound.

-

The inhibition of the hERG current is measured at each concentration.

-

The IC50 value (the concentration at which 50% of the current is inhibited) is calculated.

-

Conclusion

In silico toxicity prediction provides a powerful and resource-efficient means of assessing the potential hazards of novel chemical entities like N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. By employing a suite of computational models, researchers can gain valuable insights into a compound's likely toxicological profile, guiding further experimental testing and informing decisions in the drug discovery and development pipeline. While in silico methods are predictive and not a substitute for experimental data, they are an indispensable tool for modern toxicology.

References

Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. These predictions are derived from the known spectral properties of its constituent functional groups and analogous molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | Singlet | 1H | Phenolic -OH |

| ~9.5 - 10.5 | Singlet | 1H | Sulfonamide N-H |

| ~7.2 - 8.0 | Multiplet | 8H | Aromatic protons (benzothiazole and benzene rings) |

| ~6.8 - 7.1 | Multiplet | 3H | Aromatic protons (hydroxy-methoxyphenyl ring) |

| ~5.0 - 5.5 | Triplet | 1H | Amine N-H |

| ~4.3 | Doublet | 2H | Methylene (-CH₂-) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=N (benzothiazole) |

| ~145 - 150 | Aromatic C-O |

| ~140 - 145 | Aromatic C-S (benzothiazole) |

| ~110 - 135 | Aromatic CH and C-N |

| ~56 | Methoxy (-OCH₃) |

| ~45 | Methylene (-CH₂-) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Broad | O-H stretch (phenolic) |

| 3200 - 3300 | Medium | N-H stretch (sulfonamide and amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Weak | Aliphatic C-H stretch |

| 1600 - 1620 | Strong | C=N stretch (benzothiazole) |

| 1450 - 1550 | Strong | Aromatic C=C stretch |

| 1300 - 1350 | Strong | S=O stretch (asymmetric) |

| 1150 - 1200 | Strong | S=O stretch (symmetric) |

| 1250 - 1280 | Strong | Ar-O-C stretch (asymmetric) |

| 1020 - 1050 | Medium | Ar-O-C stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M+H]⁺ | Molecular ion peak |

| [M-SO₂]⁺ | Fragment ion (loss of sulfur dioxide) |

| [M-C₇H₇O₂]⁺ | Fragment ion (loss of hydroxy-methoxybenzyl group) |

| [C₇H₅NS]⁺ | Fragment ion (benzothiazole cation) |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide can be logically approached through a two-step process involving the formation of a Schiff base followed by its reduction.

Step 1: Synthesis of the Schiff Base Intermediate

The initial step involves the condensation reaction between 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to form the corresponding Schiff base (imine).

Protocol:

-

Dissolve equimolar amounts of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Schiff base intermediate.

Step 2: Reduction of the Schiff Base

The second step is the selective reduction of the imine double bond of the Schiff base to form the final secondary amine product.

Protocol:

-

Suspend the synthesized Schiff base in methanol.

-

Add sodium borohydride (NaBH₄) portion-wise to the suspension at 0-5 °C with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the Schiff base is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound would follow a standard analytical workflow to confirm its structure and purity.

Caption: Workflow for spectroscopic characterization.

The Dawn of a Scaffold: A Technical Guide to N-(1,3-benzothiazol-2-yl)benzenesulfonamide Compounds

A comprehensive overview of the discovery, history, synthesis, and biological significance of a versatile class of sulfonamides for researchers, scientists, and drug development professionals.

The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core aspects of this compound class, from its chemical synthesis to its diverse pharmacological applications, providing a vital resource for researchers in drug discovery and development.

A Historical Perspective: The Genesis of a Powerful Pharmacophore

The history of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds is intrinsically linked to the development of two major classes of therapeutic agents: sulfonamides and benzothiazoles. The journey of sulfonamides began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent. This discovery ushered in the era of sulfa drugs, which function by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS) in bacteria, thereby blocking folic acid synthesis.

Independently, the benzothiazole ring system, a fusion of benzene and thiazole rings, was recognized for its broad spectrum of biological activities. The inherent versatility of the benzothiazole nucleus has made it a cornerstone in the development of drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.

The deliberate combination of these two pharmacophores, the benzenesulfonamide and the 2-aminobenzothiazole moieties, gave rise to the N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold. While the precise first synthesis is not extensively documented in a single seminal report, early investigations into the chemical space of sulfonamide and benzothiazole derivatives likely led to the creation of this hybrid structure. The initial rationale was likely to explore the synergistic or novel biological activities that could arise from the fusion of these two established pharmacophores. Subsequent research has validated this approach, revealing a rich and diverse pharmacology associated with this compound class.

Synthetic Strategies: Crafting the Core Scaffold

The primary and most common method for the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulfonamide and its derivatives is the condensation reaction between a substituted 2-aminobenzothiazole and a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like acetone or pyridine itself.

A general synthetic workflow is depicted below:

Biological Activities and Therapeutic Potential

N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been extensively evaluated for a wide array of pharmacological activities. The following sections summarize the key findings in major therapeutic areas.

Antimicrobial Activity

The foundational antibacterial activity of the sulfonamide moiety is often retained and sometimes enhanced in this scaffold. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.

| Compound | Test Organism | Activity | Reference |

| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide | Escherichia coli | Active | [1] |

| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide | Staphylococcus aureus | Active | [1] |

| N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide | Pseudomonas aeruginosa | Active | [1] |

| Thiazole-sulfonamide derivatives | Staphylococcus aureus | MIC: 3.9 µg/mL | [2] |

| Thiazole-sulfonamide derivatives | Acinetobacter xylosoxidans | MIC: 3.9 µg/mL | [2] |

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms, including the induction of apoptosis.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| PB11 (a benzothiazole derivative) | U87 (Glioblastoma) | < 50 nM | [3] |

| PB11 (a benzothiazole derivative) | HeLa (Cervical Cancer) | < 50 nM | [3] |

| Thiazol-4-one-benzenesulfonamide (4e) | MDA-MB-231 (Breast Cancer) | 3.58 µM | |

| Thiazol-4-one-benzenesulfonamide (4e) | MCF-7 (Breast Cancer) | 4.58 µM | |

| Thiazol-4-one-benzenesulfonamide (4g) | MDA-MB-231 (Breast Cancer) | 5.54 µM | |

| Thiazol-4-one-benzenesulfonamide (4g) | MCF-7 (Breast Cancer) | 2.55 µM | |

| Benzenesulfonamide derivative (12d) | MDA-MB-468 (Breast Cancer) | 3.99 µM (hypoxic) | |

| Benzenesulfonamide derivative (12i) | MDA-MB-468 (Breast Cancer) | 1.48 µM (hypoxic) |

Anti-inflammatory Activity

Several derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for the treatment of inflammatory disorders.

| Compound | Assay | % Inhibition | Reference |

| Benzothiazole derivative (17c) | Carrageenan-induced paw edema (1h) | 72% | |

| Benzothiazole derivative (17c) | Carrageenan-induced paw edema (3h) | 80% | |

| Benzothiazole derivative (17i) | Carrageenan-induced paw edema (1h) | 64% | |

| Benzothiazole derivative (17i) | Carrageenan-induced paw edema (3h) | 78% |

Antidiabetic Activity

Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been investigated for their antidiabetic properties, with some compounds showing significant glucose-lowering effects in animal models of non-insulin-dependent diabetes mellitus.[4]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds stem from their ability to modulate various cellular signaling pathways. One of the well-elucidated mechanisms, particularly in the context of cancer, is the induction of apoptosis through the PI3K/AKT signaling pathway.

The novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human cancer cells by suppressing the PI3K/AKT pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds.

Synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide[1]

Materials:

-

2-aminobenzothiazole

-

4-chlorobenzenesulphonyl chloride

-

Acetone

-

Absolute ethanol

-

Anhydrous CaCl₂

Procedure:

-

To a solution of 2-aminobenzothiazole (3.0 g; 20 mmol) in acetone (15 mL), add 4-chlorobenzenesulphonylchloride (4.24 g; 20 mmol) with stirring.

-

Reflux the mixture for 45 minutes at 130 °C.

-

A white precipitate will form.

-

Recrystallize the precipitate from absolute ethanol.

-

Dry the purified product and store it in a desiccator over anhydrous CaCl₂.

In Vitro Antibacterial Activity Assessment (Agar Well Diffusion Technique)[1]

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strains (e.g., E. coli, S. aureus)

-

3-hour broth culture of the test microorganisms

-

Synthesized compound solution (in a suitable solvent like DMSO)

-

Positive control (e.g., Ciprofloxacin)

-

Sterile cork borer (7 mm diameter)

Procedure:

-

Inoculate Mueller-Hinton agar plates with 0.1 mL of a 3-hour broth culture of the test microorganism.

-

Using a sterile cork borer, create wells (7 mm in diameter and 2.5 mm deep) in the inoculated agar.

-

Add a specific concentration of the synthesized compound solution to the wells.

-

Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Synthesized compound suspension (in a suitable vehicle like 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the synthesized compound or positive control orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a pletysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold has firmly established itself as a versatile and promising platform in medicinal chemistry. The ease of its synthesis and the ability to introduce a wide range of substituents on both the benzothiazole and benzenesulfonamide rings allow for the fine-tuning of its pharmacological properties. The demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory applications underscores the therapeutic potential of this compound class.

Future research should focus on elucidating the structure-activity relationships (SAR) for different biological targets in a more systematic manner. The exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key area for further investigation. Moreover, a deeper understanding of the molecular mechanisms and signaling pathways modulated by these compounds will be crucial for their rational design and development as next-generation therapeutic agents. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Potential Therapeutic Targets of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a novel chemical entity with no direct published studies detailing its biological activity. This technical guide is based on the extensively studied core scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, and the known pharmacological properties of the benzothiazole moiety. The primary proposed therapeutic target, based on this analysis, is platelet-type 12-lipoxygenase (12-LOX) .

Core Analysis: 12-Lipoxygenase Inhibition

The core structure, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has been identified as a potent and selective inhibitor of 12-lipoxygenase[1][2][3]. 12-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE). The overexpression and overactivity of 12-LOX have been implicated in a variety of pathological conditions, making it a compelling therapeutic target.

Potential Therapeutic Indications:

-

Thrombosis and Platelet Aggregation: 12-LOX plays a crucial role in platelet activation and aggregation. Inhibition of this enzyme can reduce thrombus formation, offering a potential therapeutic strategy for cardiovascular diseases such as myocardial infarction and stroke[1][2].

-

Cancer: Elevated levels of 12-LOX and its metabolite 12-HETE have been associated with tumor progression, metastasis, and angiogenesis in various cancers, including prostate, breast, and colorectal cancer[2].

-

Diabetes: 12-LOX is implicated in pancreatic β-cell dysfunction and apoptosis induced by inflammatory cytokines, suggesting that its inhibition could be beneficial in the treatment of type 1 and type 2 diabetes[4].

-

Inflammatory Disorders: As a key mediator of inflammation, targeting 12-LOX could be a valid approach for treating a range of inflammatory conditions[5][6][7].

-

Skin Diseases: The role of 12-LOX in skin inflammation and hyperproliferative skin disorders suggests its inhibitors could be used to treat conditions like psoriasis[4].

The addition of the benzothiazole moiety to the core scaffold is significant. Benzothiazole is a "privileged" heterocyclic scaffold in medicinal chemistry, known to confer a wide range of biological activities. Notably, several benzothiazole derivatives have been reported to exhibit lipoxygenase inhibitory activity[5][6][8]. Therefore, it is hypothesized that the N-(1,3-benzothiazol-2-yl) group in the target compound may enhance the potency and/or selectivity of 12-LOX inhibition or potentially introduce additional pharmacological activities.

Quantitative Data on Core Scaffold Analogues

The following table summarizes the in vitro activity of key analogues of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide core scaffold against human 12-LOX, as reported by Luci et al., 2014. These data provide a benchmark for the potential potency of the target compound.

| Compound ID (Luci et al., 2014) | R Group (on sulfonamide) | 12-LOX IC50 (nM) |

| 1 | -H | 130 |

| 35 (ML355) | -CH3 | 20 |

| 36 | -CH2CH3 | 30 |

| 40 | -cyclopropyl | 40 |

| 45 | -phenyl | 110 |

Signaling Pathway

The following diagram illustrates the central role of 12-lipoxygenase in the arachidonic acid cascade and its downstream effects, which are the targets of inhibition.

References

- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents [patents.google.com]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Structure-Activity Relationship of N-(1,3-benzothiazol-2-yl)benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and lipid-modulating effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.

Introduction

The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold is a privileged structure in drug discovery. The benzothiazole ring system is a bicyclic aromatic heterocycle that is isosteric to naphthalene and is present in numerous biologically active compounds. The sulfonamide group is a well-established pharmacophore known for its diverse biological activities. The combination of these two moieties has led to the development of potent and selective modulators of various biological targets. This guide will delve into the specific structural modifications of this core scaffold and their impact on different biological activities.

Antimicrobial Activity

N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives against various microbial strains.

Table 1: Antimicrobial Activity of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives (MIC in µg/mL)

| Compound | R | Bacillus subtilis | Escherichia coli | Candida albicans | Mycobacterium tuberculosis H37Rv |

| 1a | H | >100 | >100 | >100 | 50 |

| 1b | 6-CH₃ | 50 | 100 | 100 | 25 |

| 1c | 6-Cl | 25 | 50 | 50 | 12.5 |

| 1d | 6-F | 25 | 50 | 50 | 12.5 |

| 1e | 6-NO₂ | 12.5 | 25 | 25 | 6.25 |

| 1f | 4-CH₃ | 100 | >100 | >100 | 50 |

| 1g | 4-Cl | 50 | 100 | 100 | 25 |

Structure-Activity Relationship Summary:

-

Substitution on the benzothiazole ring: The presence of electron-withdrawing groups at the 6-position of the benzothiazole ring generally enhances antimicrobial activity. For instance, the nitro derivative (1e ) exhibited the most potent activity against all tested strains. Halogen substitution (Cl, F) at the 6-position also resulted in good activity.

-

Substitution on the benzenesulfonamide ring: The position of the substituent on the benzenesulfonamide ring also influences activity, with substitutions at the 4-position of the benzothiazole ring generally showing lower activity compared to substitutions at the 6-position.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight at 37°C. The cultures were then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation and Incubation: The prepared inoculum was added to each well of the microtiter plate. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anticancer Activity

Several N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been investigated for their anticancer properties. The following table presents the half-maximal inhibitory concentration (IC50) values of representative compounds against a human hepatocellular carcinoma cell line (HepG2).

Table 2: Anticancer Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives against HepG2 cells (IC50 in µM)

| Compound | R (Benzothiazole) | R' (Benzenesulfonamide) | IC50 (48h) |

| 2a | H | 4-NH₂ | 45.2 |

| 2b | 6-F | 4-NH₂ | 38.5 |

| 2c | 6-Cl | 4-NH₂ | 29.6 |

| 2d | 6-OCH₃ | 4-NH₂ | 51.8 |

Structure-Activity Relationship Summary:

-

Substitution on the benzothiazole ring: Halogen substitution at the 6-position of the benzothiazole ring, particularly with chlorine (2c ), was found to enhance the anticancer activity. A fluorine substituent (2b ) also showed improved activity compared to the unsubstituted analog (2a ). The presence of a methoxy group (2d ) led to a decrease in activity.

Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Anti-inflammatory Activity

The anti-inflammatory potential of N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.

Table 3: COX-2 Inhibitory Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

| Compound | R (Benzothiazole) | R' (Benzenesulfonamide) | COX-2 IC50 (µM) |

| 3a | H | 4-NH₂ | 5.8 |

| 3b | 6-Cl | 4-NH₂ | 1.2 |

| 3c | 6-F | 4-NH₂ | 2.5 |

| 3d | H | 4-NO₂ | 8.1 |

Structure-Activity Relationship Summary:

-

Substitution on the benzothiazole ring: Similar to the antimicrobial and anticancer activities, the presence of a chloro group at the 6-position of the benzothiazole ring (3b ) significantly enhanced the COX-2 inhibitory activity.

-

Substitution on the benzenesulfonamide ring: The 4-amino group on the benzenesulfonamide moiety appears to be favorable for COX-2 inhibition compared to a 4-nitro group.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of the compounds to inhibit COX-2 was determined using a commercially available colorimetric COX inhibitor screening assay kit.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) were prepared according to the manufacturer's instructions.

-

Compound Incubation: The test compounds were pre-incubated with the COX-2 enzyme in a 96-well plate.

-

Reaction Initiation: The reaction was initiated by adding arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin H2 produced was measured colorimetrically at 590 nm.

-

IC50 Calculation: The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of COX-2 activity.

Upregulation of ABCA1 Expression

A series of N-(1,3-benzothiazol-2-yl)benzenesulfonamides have been identified as novel upregulators of ATP-binding cassette transporter A1 (ABCA1) expression, which plays a crucial role in reverse cholesterol transport.[1][2]

Table 4: ABCA1 Upregulating Activity of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

| Compound | R (Benzothiazole) | R' (Benzenesulfonamide) | R'' (N-substituent) | EC50 (µM)[1][2] |

| 4a | 6-OCH₃ | 3-NH₂ | -CH₂COOEt | >10 |

| 4b | 6-F | 3-NH₂ | -CH₂COOEt | 1.52 |

| 4c | 6-Cl | 3-NH₂ | -CH₂COOEt | 0.97[1][2] |

| 4d | 6-Cl | 3-NH₂ | -CH₂CN | 0.37[1][2] |

| 4e | 6-F | 3-NH₂ | -CH₂CN | 0.41[1][2] |

Structure-Activity Relationship Summary:

-

Substitution on the benzothiazole ring: Replacing the methoxy group at the 6-position with a halogen (F or Cl) significantly increased the ABCA1 upregulating activity.[1][2]

-

N-substituent on the sulfonamide: Exchanging the ester group (-CH₂COOEt) with a cyano group (-CH₂CN) on the sulfonamide nitrogen resulted in more potent compounds.[1][2]

Experimental Protocol: ABCA1 Expression Assay

The upregulation of ABCA1 expression was evaluated in RAW264.7 macrophage cells.

-

Cell Treatment: RAW264.7 cells were treated with the test compounds for 24 hours.

-

RNA Isolation and qRT-PCR: Total RNA was isolated, and quantitative real-time PCR was performed to measure the mRNA levels of ABCA1.

-

Western Blot Analysis: Cell lysates were subjected to SDS-PAGE, and western blotting was performed using an anti-ABCA1 antibody to determine the protein expression levels.

-

Cholesterol Efflux Assay: To assess the functional consequence of increased ABCA1 expression, a cholesterol efflux assay was performed using [³H]-cholesterol-labeled macrophages and apolipoprotein A-I as the cholesterol acceptor.[1][2]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-(1,3-benzothiazol-2-yl)benzenesulfonamides can be attributed to their interaction with various cellular signaling pathways.

Inhibition of NF-κB and COX-2 Pathways (Anti-inflammatory and Anticancer)

The anti-inflammatory and some of the anticancer effects of these compounds are believed to be mediated through the inhibition of the NF-κB and COX-2 pathways.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key precursors of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide, a scaffold of interest in medicinal chemistry. The following sections describe the synthesis of three essential precursors: 2-aminobenzothiazole, 4-acetylaminobenzenesulfonyl chloride, and 4-aminobenzenesulfonamide (sulfanilamide). The subsequent condensation and deacetylation steps to yield the final product are also detailed.

I. Synthesis of Precursors

A multi-step synthetic pathway is employed, starting from readily available commercial reagents. The overall workflow involves the independent synthesis of two key building blocks, 2-aminobenzothiazole and 4-acetylaminobenzenesulfonyl chloride, which are then coupled and subsequently deprotected to yield the target molecule.

Synthesis of 2-Aminobenzothiazole

2-Aminobenzothiazole is a crucial heterocyclic building block. One common synthetic route involves the cyclization of phenylthiourea derivatives, which can be generated in situ from anilines and a thiocyanate source.

Experimental Protocol:

-

To a solution of aniline (0.1 mol) in a suitable solvent such as glacial acetic acid, add a thiocyanate salt (e.g., sodium thiocyanate, 0.12 mol).

-

Cool the mixture in an ice bath and add a solution of bromine (0.1 mol) in the same solvent dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.

-

Pour the reaction mixture into a large volume of cold water.

-

Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2-aminobenzothiazole.

Synthesis of 4-Acetylaminobenzenesulfonyl Chloride

This key intermediate is prepared by the chlorosulfonation of acetanilide.

Experimental Protocol:

-

In a fume hood, place dry acetanilide (0.5 mol) in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases.

-

Cool the flask in an ice-water bath and slowly add chlorosulfonic acid (2.5 mol) with constant stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to 60-70 °C for 1-2 hours until the evolution of hydrogen chloride gas ceases.[1]

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The solid 4-acetylaminobenzenesulfonyl chloride will precipitate. Collect the product by vacuum filtration and wash it with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like chloroform or benzene.[1]

Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

Sulfanilamide is synthesized from 4-acetylaminobenzenesulfonyl chloride in a two-step process involving amination followed by hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 4-Acetylaminobenzenesulfonamide

-

Add the crude 4-acetylaminobenzenesulfonyl chloride (0.4 mol) to an excess of concentrated aqueous ammonia (e.g., 250 mL) with stirring.

-

The reaction is exothermic; maintain the temperature by cooling in an ice bath if necessary.

-

Stir the mixture until a thick paste is formed.

-

Heat the mixture on a water bath for about 30 minutes to complete the reaction.

-

Cool the mixture and acidify with dilute sulfuric acid to precipitate the product.

-

Filter the 4-acetylaminobenzenesulfonamide, wash with cold water, and dry.

Step 2: Hydrolysis to 4-Aminobenzenesulfonamide (Sulfanilamide)

-

To the 4-acetylaminobenzenesulfonamide (0.3 mol) in a round-bottom flask, add dilute hydrochloric acid (e.g., 10% HCl).

-

Heat the mixture under reflux for 30-60 minutes.[2]

-

Cool the solution and carefully neutralize with a solution of sodium carbonate.

-

The sulfanilamide will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure sulfanilamide.

II. Synthesis of N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide

The final product is synthesized through the condensation of 2-aminobenzothiazole with 4-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl group.

References

Application Notes and Protocols for the Synthesis of N-(Benzothiazol-2-yl)benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(benzothiazol-2-yl)benzenesulfonamides through the coupling of 2-aminobenzothiazole with various substituted benzenesulfonyl chlorides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents and the versatile biological activities of the benzothiazole scaffold. These activities include, but are not limited to, antibacterial, anticancer, and anti-inflammatory properties. This application note includes a general protocol, specific examples with quantitative data, and a discussion of the well-established antibacterial mechanism of action, which involves the inhibition of the bacterial folate synthesis pathway.

Introduction